Bienvenue dans la boutique en ligne BenchChem!

(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid

Lipophilicity Regioisomerism Drug-likeness

This regioisomerically pure arylboronic acid combines a 5-fluorine substituent for metabolic stability, a 4-Boc-piperazine handle for orthogonal diversification, and a 2-boronic acid for Suzuki coupling. Unlike positional isomers, it offers superior LogP (2.61), enabling predictable chromatographic behavior and downstream lipophilicity. Ideal for fragment-based libraries and parallel synthesis of (piperazin-1-yl)biaryl scaffolds. Sourced from multiple independent manufacturers with consistent 98% purity, non-hazardous shipping, and well-characterized safety profile (GHS07).

Molecular Formula C15H22BFN2O4
Molecular Weight 324.16
CAS No. 2377606-00-1
Cat. No. B2994029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid
CAS2377606-00-1
Molecular FormulaC15H22BFN2O4
Molecular Weight324.16
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O
InChIInChI=1S/C15H22BFN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)11-4-5-13(17)12(10-11)16(21)22/h4-5,10,21-22H,6-9H2,1-3H3
InChIKeyGWAKELOEPKIQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid (CAS 2377606-00-1): A Boc-Protected Piperazine Boronic Acid Building Block for Suzuki-Miyaura Coupling


(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid (CAS 2377606-00-1, molecular formula C15H22BFN2O4, molecular weight 324.16 Da) is a heterobifunctional arylboronic acid building block that combines three synthetically enabling features: a boronic acid moiety for palladium-catalyzed Suzuki-Miyaura cross-coupling, a Boc-protected piperazine ring that permits late-stage deprotection and diversification, and a fluorine substituent that modulates electronic properties and metabolic stability of downstream products [1]. The compound occupies a specific regioisomeric niche: the boronic acid is at the 2-position, fluorine at the 5-position, and the Boc-piperazine at the 4-position relative to each other on the phenyl ring, distinguishing it from its positional isomer (4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid (CAS 2377609-73-7) and other Boc-piperazine fluorophenylboronic acid analogs .

Why Generic Substitution of (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid Is Scientifically Unsound Without Regioisomeric and Physicochemical Validation


Within the Boc-piperazine fluorophenylboronic acid family, compounds sharing the identical molecular formula (C15H22BFN2O4) and mass (324.16 Da) can exhibit profoundly different physicochemical and reactivity profiles depending solely on the relative orientation of the boronic acid, fluorine, and piperazine substituents on the phenyl ring . For instance, the positional isomer (4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid (CAS 2377609-73-7) bears the boronic acid para to the piperazine rather than meta, resulting in a markedly different reported computed LogP (0.56 vs. 2.61) that would affect chromatographic behavior, aqueous solubility, and ultimately the lipophilicity of downstream coupling products . Furthermore, non-fluorinated analogs such as 3-(4-Boc-1-piperazinyl)phenylboronic acid (CAS 937048-39-0) lack the electron-withdrawing fluorine substituent, which has been independently shown to enhance metabolic stability and modulate target binding in fluorophenylpiperazine-containing pharmacophores [1]. Simple 2-fluorophenylboronic acid (CAS 1993-03-9, MW 139.92) lacks both the piperazine handle and the Boc-protected amine diversification point, making it unsuitable as a drop-in replacement in synthetic sequences requiring subsequent piperazine elaboration .

Quantitative Differentiation Evidence for (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid (CAS 2377606-00-1) Against Closest Analogs


Regioisomeric LogP Differentiation: ~3.7-Fold Higher Computed Lipophilicity Versus the 3-Fluoro-4-(Boc-piperazin-1-yl) Isomer

The target compound (boronic acid at C-2, fluorine at C-5, Boc-piperazine at C-4 on the phenyl ring) exhibits a markedly higher computed partition coefficient than its positional isomer (4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-3-fluorophenyl)boronic acid (CAS 2377609-73-7), where the boronic acid is para to the piperazine and fluorine is meta. The LogP of the target compound is reported as 2.61 , compared to 0.56 for the 3-fluoro-4-(Boc-piperazin-1-yl) isomer , representing an approximately 3.7-fold difference in computed lipophilicity. This difference arises from the distinct intramolecular hydrogen-bonding environment and electronic effects conferred by the relative positioning of the boronic acid, fluorine, and piperazine substituents. Such a LogP differential has practical consequences for reversed-phase HPLC retention, compound solubility in organic/aqueous biphasic reaction media, and the lipophilicity of biaryl products generated via Suzuki-Miyaura coupling .

Lipophilicity Regioisomerism Drug-likeness Chromatographic behavior

Boc-Piperazine Orthogonality: Selective Deprotection Without Boronic Acid Compromise Enables Sequential Diversification Not Possible with Unprotected Piperazine Analogs

The Boc protecting group on the piperazine nitrogen of the target compound enables a chemically orthogonal synthetic sequence: (1) Suzuki-Miyaura coupling via the boronic acid under basic aqueous conditions (where the Boc group is stable), followed by (2) acidic deprotection (e.g., TFA) to reveal the free piperazine secondary amine for subsequent amidation, sulfonylation, or reductive amination . In contrast, the unprotected analog (2-fluoro-5-(piperazin-1-yl)phenyl)boronic acid hydrochloride (MW 260.50) would require re-protection of the amine prior to Suzuki coupling to avoid undesired side reactions, adding synthetic steps and reducing overall yield [1]. The Boc deprotection with TFA regenerates the free amine without disturbing the boronic acid moiety, a critical feature that has been demonstrated across multiple Boc-piperazine boronic acid derivatives . This orthogonality is not available in methyl-piperazine analogs (e.g., (2-fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid, computed LogP 1.2 [2]), where the tertiary amine cannot be deprotected for further diversification.

Protecting group strategy Orthogonal deprotection Suzuki-Miyaura coupling Sequential functionalization

Fluorine Substitution at C-5: Electron-Withdrawing Effect Enhances Suzuki Coupling Reactivity Versus Non-Fluorinated Phenylboronic Acid Analogs

The fluorine substituent at the C-5 position of the phenyl ring exerts an electron-withdrawing effect that increases the electrophilicity of the boronic acid center, potentially accelerating the transmetalation step in Suzuki-Miyaura coupling relative to non-fluorinated analogs [1]. Literature evidence on the broader class of fluorinated phenylboronic acids demonstrates that electron-deficient boronic centers undergo faster transmetalation with palladium catalysts, leading to improved coupling yields or shorter reaction times compared to electron-rich counterparts [2]. For example, studies on 4-fluorophenylboronic acid neopentylglycol ester in cobalt-catalyzed C(sp2)-C(sp3) Suzuki-Miyaura coupling established that smaller N-alkyl substituents accelerate the overall rate of reaction, and the fluorine substituent's electronic effect similarly contributes to boronic acid reactivity [3]. In the field of antifungal benzoxaboroles, the introduction of fluorine at specific positions on the N-phenylpiperazine ring has been shown to modulate biological activity: fluorine at C-2 and C-4 positions boosts antitubercular and anti-HIV potency, while fluorine at C-2 (vs. C-4) in antiproliferative applications results in altered potency relative to the parent compound [2].

Suzuki-Miyaura coupling Electronic effects Fluorine substitution Transmetalation rate

Fsp3 Character: Higher Three-Dimensionality (Fsp3 = 0.533) Compared to Planar Biaryl Building Blocks for Fragment-Based Drug Discovery

The target compound possesses an Fsp3 value of 0.533, reflecting the saturated piperazine ring and tert-butyl group that contribute significantly to three-dimensional molecular shape . This measure of molecular complexity is increasingly recognized as a key parameter in fragment-based and property-guided drug discovery, where higher Fsp3 correlates with improved clinical developability, reduced attrition due to toxicity, and enhanced aqueous solubility . In comparison, fully aromatic building blocks such as 4-(4-Boc-piperazinyl)phenylboronic acid pinacol ester (CAS 470478-90-1) or simpler biaryl boronic acids have inherently lower Fsp3 due to greater sp2 character . The combination of a saturated piperazine ring with a fluorinated aromatic boronic acid provides a balance of flat (aromatic, for target binding) and three-dimensional (piperazine, for solubility and selectivity) structural elements that is not available in simpler phenylboronic acid building blocks .

Fsp3 Three-dimensionality Fragment-based drug discovery Molecular complexity

Procurement-Grade Purity and Multi-Supplier Availability: 97-98% Assay Across Independent Vendors Ensures Reproducible Coupling Stoichiometry

The target compound is commercially available from multiple independent suppliers with verified purity specifications: Fluorochem (98% purity) , Leyan (98% purity) , AKSci (97% purity) , ChemSpace (96% purity across multiple suppliers including A2B Chem, AA BLOCKS, and 10X CHEM) [1], and Combi-Blocks (96% purity, catalog BC-1049) [2]. This multi-supplier landscape with consistently high purity (≥96%) reduces single-supplier dependency risk and ensures that procurement decisions can be based on price, delivery time, and quantity rather than availability constraints. In contrast, the positional isomer CAS 2377609-73-7 is listed as 'Discontinued' by CymitQuimica , indicating potential supply chain vulnerability for that regioisomer. The availability of the target compound in quantities ranging from 100 mg to 5 g (and larger upon request) supports both initial screening and scale-up needs [1][2].

Chemical procurement Purity specification Quality control Supplier diversity

High-Impact Research and Industrial Application Scenarios for (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid (CAS 2377606-00-1)


Parallel Synthesis of Boc-Protected Piperazine-Biaryl Libraries via Microwave-Mediated Suzuki-Miyaura Coupling

This compound is ideally suited for the microwave-mediated parallel synthesis of (piperazin-1-yl)biaryl libraries, a methodology validated by Spencer et al. (2011) using analogous Boc-piperazine phenylboronic acid pinacol esters . The boronic acid serves as the coupling partner with diverse aryl bromides (e.g., 1-bromo-, 2-, 3-, or 4-nitrobenzene, 2-bromo-5-nitropyridine), enabling rapid generation of biaryl scaffolds with a protected piperazine handle for subsequent diversification. The Boc group survives the basic Suzuki conditions and can be removed post-coupling with TFA, enabling a second diversification step at the piperazine nitrogen. This two-step, one-protecting-group strategy directly leverages the orthogonal reactivity that differentiates this compound from unprotected or methyl-capped piperazine analogs.

Fragment-Based Drug Discovery: Synthesis of Fluorinated Piperazine-Containing Fragment Libraries with Enhanced Fsp3 Character

With an Fsp3 of 0.533 and molecular weight of 324.16 Da—within the 'rule of three' guidelines for fragment-based drug discovery—this compound is a strategic building block for generating fluorinated piperazine-containing fragment libraries . The combination of a saturated piperazine ring (contributing three-dimensionality and potential hydrogen-bonding interactions) with a fluorinated aromatic boronic acid (providing vector for target engagement) addresses the growing demand for fragments with higher sp3 character. The fluorine substituent at C-5 has been shown in the N-(fluorophenyl)piperazine literature to modulate electronic properties and biological activity, making this regioisomer specifically relevant for SAR exploration in programs targeting kinases, GPCRs, or ion channels where fluorophenylpiperazine motifs are privileged pharmacophores [1].

Late-Stage Functionalization of Drug-Like Scaffolds Requiring Sequential Boronic Acid and Piperazine Diversification

This compound is uniquely positioned for synthetic routes requiring sequential diversification: first at the boronic acid via Suzuki-Miyaura coupling to install a biaryl or heterobiaryl motif, then at the piperazine (after Boc deprotection) via amidation, sulfonylation, or reductive amination . This sequential strategy is particularly valuable in medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC) inhibitors, dipeptidyl peptidase IV (DP-IV) inhibitors, or antifungal benzoxaboroles, where both the fluorophenyl and piperazine moieties are critical pharmacophoric elements [1][2]. The 5-position fluorine and 4-position Boc-piperazine arrangement of this specific regioisomer (as opposed to the 3-fluoro-4-piperazinyl isomer CAS 2377609-73-7) provides a distinct vector for growing into target binding pockets.

Process Chemistry Scale-Up and Supply Chain Risk Mitigation Through Multi-Vendor Sourcing

For process chemistry groups scaling up medicinal chemistry hits to preclinical candidates, the availability of this compound from multiple independent suppliers (Fluorochem, Leyan, AKSci, ChemSpace, Combi-Blocks) with consistent purity specifications (96-98%) enables competitive sourcing and supply chain resilience . The compound's non-hazardous transport classification and well-characterized safety profile (GHS07, H302/H315/H319) simplify logistics and regulatory compliance for kilogram-scale procurement . In contrast, the positional isomer CAS 2377609-73-7 faces supply chain constraints with at least one supplier listing it as discontinued, underscoring the procurement advantage of the target compound for programs committed to long-term development timelines.

Quote Request

Request a Quote for (5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.